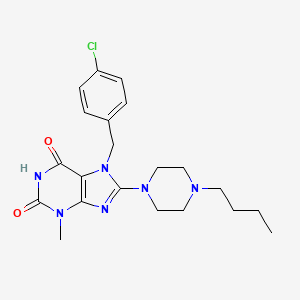
4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound with a bicyclic structure. They have a wide range of pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinolones can generally be synthesized from anilines using malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other quinolones, with a bicyclic structure containing a benzene ring fused to a pyridone ring .Applications De Recherche Scientifique
Protective Group Applications
Research indicates that methoxybenzyl groups, closely related to 4-hydroxy-N-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, have been explored as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids, showcasing its hydrolysis efficiency under certain conditions (Yoo et al., 1990). Such protective groups play a crucial role in organic synthesis, especially in multi-step synthesis where certain functional groups need temporary protection from reactive conditions.
Chemical Synthesis
In the realm of chemical synthesis, the related methoxybenzyl groups have been utilized in the synthesis of complex organic compounds. For example, efficient synthesis methods involving hydrogenolysis and lithiation of compounds bearing methoxybenzyl groups have been developed (Gore & Narasimhan, 1988). These processes are crucial for the preparation of various alkaloid structures and medicinal compounds.
Catalytic and Antifungal Applications
There's research on using compounds with methoxybenzyl groups as catalysts and in antifungal applications. For instance, the use of niobium pentachloride in the conversion of carboxylic acids to carboxamides demonstrates the catalytic potential of such compounds (Nery et al., 2003). Additionally, some derivatives have shown promise in antifungal and antibacterial activities, highlighting their potential in pharmaceutical research.
Pharmacological Research
While your request excludes drug use and side effects, it's worth noting that related compounds have been explored in pharmacological contexts. For example, derivatives of methoxybenzyl compounds have been studied for their potential in inhibiting certain viral enzymes and receptors (Billamboz et al., 2016). This showcases their relevance in developing new therapeutic agents.
Propriétés
IUPAC Name |
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-20-14-8-5-9-16(20)15-25-23(28)21-22(27)18-12-6-7-13-19(18)26(24(21)29)17-10-3-2-4-11-17/h2-14,27H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFYEOQINTXHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)
![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)






![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)
![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)

